3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate

Description

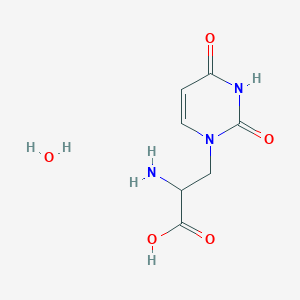

3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate (CAS: 1910705-67-7) is a modified alanine derivative featuring a pyrimidine-2,4-dione (uracil-like) ring system conjugated to the alanine backbone. This compound is structurally distinct due to its fused heterocyclic moiety, which introduces unique electronic and steric properties. The hydrate form enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and biochemical research. Its synthesis typically involves coupling uracil derivatives with protected alanine precursors, followed by deprotection and hydration .

Key structural features:

- Pyrimidinedione core: Provides hydrogen-bonding capacity and aromaticity, analogous to nucleobases.

- Alanine side chain: Retains zwitterionic character, enabling compatibility with peptide synthesis.

- Hydrate form: Stabilizes the crystalline structure and improves aqueous solubility.

Properties

IUPAC Name |

2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4.H2O/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14;/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCYLBAKLAJZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate typically involves the reaction of a suitable pyrimidine precursor with alanine under controlled conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with alanine in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is explored as a potential therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Alanine Derivatives

Below is a comparative analysis of structurally related alanine-based compounds, focusing on functional groups, physicochemical properties, and applications.

Structural and Functional Comparison

| Compound Name (CAS) | Key Substituent/Modification | Molecular Weight (g/mol) | Solubility Profile | Primary Applications |

|---|---|---|---|---|

| 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate (1910705-67-7) | Pyrimidine-2,4-dione | ~225.2 (anhydrous) | High in water/DMSO; moderate in ethanol | Nucleoside analogs, enzyme inhibition studies |

| Fmoc-D-3-thienylalanine (220497-90-5) | 3-Thienyl group, Fmoc-protected | ~369.4 | Soluble in DMF, DCM | Peptide synthesis, asymmetric catalysis |

| 3-Bromo-N-Boc-D-Alanine Methyl Ester (402726-50-5) | Bromine, Boc-protected methyl ester | ~294.1 | Soluble in chloroform, THF | Cross-coupling reactions, chiral building blocks |

| N-(2-Methoxyacetyl)alanine (257638-52-1) | Methoxyacetyl group | ~161.2 | High in methanol, moderate in water | Prodrug design, glycopeptide mimics |

| 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)alanine (1432025-82-5) | Pyrazole ring | ~225.3 | Soluble in DMF, acetone | Kinase inhibitor development, agrochemicals |

Key Differentiators

Bioactivity :

- The pyrimidinedione group in 1910705-67-7 mimics uracil, enabling interactions with enzymes like dihydroorotate dehydrogenase (DHODH) or nucleic acids, unlike the thienyl or pyrazole groups in other derivatives .

- Brominated derivatives (e.g., 402726-50-5) are more reactive in Suzuki-Miyaura couplings but lack hydrogen-bonding motifs critical for targeting biomolecules.

Solubility and Stability: The hydrate form of 1910705-67-7 outperforms non-hydrated analogs in aqueous media, whereas Fmoc- or Boc-protected compounds (e.g., 220497-90-5, 402726-50-5) require organic solvents for stability .

Synthetic Utility :

- Derivatives like 257638-52-1 (methoxyacetyl) are used in prodrugs due to their hydrolytic lability, whereas 1910705-67-7’s rigid pyrimidine ring is leveraged for structural stabilization in peptide-nucleic acid hybrids.

Biological Activity

3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₄

- Molecular Weight : 173.18 g/mol

- CAS Number : 1910705-67-7

- Synonyms : Pyrimidinepropionic acid

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes, which may play a role in metabolic pathways relevant to diseases such as diabetes and cancer.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

-

Diabetes Management :

- A study highlighted the potential of pyrimidine derivatives in managing type 2 diabetes through DPP-4 inhibition, which is crucial for enhancing insulin secretion and reducing blood glucose levels. The structure of this compound suggests it may have similar effects due to its ability to interact with DPP-4 .

- Antioxidant Effects :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the dihydropyrimidinone ring (δ ~5.5–6.5 ppm for vinylic protons) and alanine side chain (δ ~3.5–4.0 ppm for α-CH).

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm) for the dioxo group and amide bonds.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak).

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for purity assessment .

Q. What synthetic routes are effective for constructing the dihydropyrimidinone core in this compound?

- Methodological Answer :

- Biginelli-like Cyclocondensation : React ethyl acetoacetate (1,3-dicarbonyl), urea, and a substituted aldehyde under acidic conditions.

- Catalytic Optimization : Use nanostructured catalysts (e.g., PANI-Co composite) in ethanol under reflux to enhance yield and reduce reaction time .

- Post-functionalization : Couple the dihydropyrimidinone intermediate with protected L-alanine via Mitsunobu or peptide coupling, followed by deprotection.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrate decomposition.

- Handling Precautions : Avoid ignition sources (sparks, open flames) due to flammability risks of related heterocycles .

- Moisture Control : Use desiccants (silica gel) in storage cabinets to minimize hygroscopicity.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity for this compound?

- Methodological Answer :

- Variable Screening : Identify critical factors (catalyst loading, solvent polarity, temperature) via fractional factorial design.

- Response Surface Methodology (RSM) : Model interactions between variables using Central Composite Design (CCD).

- Statistical Validation : Analyze data with software (Minitab, JMP) to predict optimal conditions (e.g., 3 mol% catalyst, 70°C, ethanol solvent) .

Q. What computational strategies resolve contradictions in solvent/catalyst effects on reaction outcomes?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (DFT) to map energy profiles for solvent-dependent intermediates.

- Machine Learning : Train models on experimental datasets to predict solvent-catalyst synergies (e.g., ethanol enhances proton transfer in PANI-Co systems).

- Feedback Loops : Integrate computational predictions with high-throughput experimentation for rapid validation .

Q. How does the hydrate form influence crystallographic stability under varying humidity?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Compare anhydrous vs. hydrate crystal packing (e.g., hydrogen-bond networks).

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH to assess hydrate stability.

- Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to correlate with structural integrity .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to remove unreacted urea or alanine derivatives.

- Preparative HPLC : Optimize gradient elution (water/acetonitrile with 0.1% TFA) for high-resolution separation.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted dicarbonyl intermediates) using DEAE cellulose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.